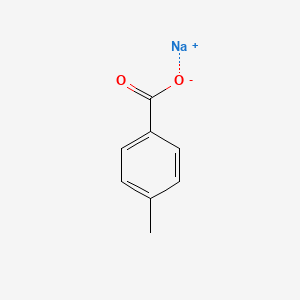

Sodium p-toluate

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

17264-54-9 |

|---|---|

分子式 |

C8H7NaO2 |

分子量 |

158.13 g/mol |

IUPAC 名称 |

sodium;4-methylbenzoate |

InChI |

InChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |

InChI 键 |

GNCGTEQGBYYYBX-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium p-Toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluate (B1214165), also known as sodium 4-methylbenzoate, is the sodium salt of p-toluic acid. It is an aromatic carboxylate that serves as a valuable intermediate and component in various chemical syntheses, including pharmaceuticals and other specialty chemicals. A thorough understanding of its physical and chemical properties is essential for its effective application and for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of sodium p-toluate, detailed experimental protocols for their determination, and a logical visualization of its synthesis.

Physical Properties

This compound is a white crystalline powder.[1] A summary of its key physical properties is presented in Table 1. While some specific physical constants like a precise melting point and density are not consistently reported in readily available databases, its properties can be inferred from its structure and comparison to similar compounds.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NaO₂ | [2] |

| Molecular Weight | 158.13 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | Data not consistently available; salts of p-toluic acid exhibit different melting behaviors from the parent acid (180-181 °C). | [1][3] |

| Boiling Point | 275.3 °C (for the corresponding acid) | [2] |

| Density | Comparable to p-toluic acid (1.06 g/mL) | [3] |

| Solubility | Soluble in water. | [1] |

Chemical Properties

The chemical behavior of this compound is primarily dictated by the carboxylate group and the aromatic ring.

Structure: The molecule consists of a sodium cation (Na⁺) and a p-toluate anion (CH₃C₆H₄COO⁻). The anion has a benzene (B151609) ring substituted with a methyl group and a carboxylate group at the para position.

Reactivity:

-

Neutralization: As the salt of a weak acid and a strong base, an aqueous solution of this compound will be slightly alkaline due to the hydrolysis of the p-toluate ion.

-

Esterification: The carboxylate group can be esterified under acidic conditions, though this is more commonly achieved starting from p-toluic acid.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The methyl group is an activating, ortho-, para-director, while the carboxylate group is a deactivating, meta-director. The overall outcome of such reactions will depend on the specific reaction conditions.

Experimental Protocols

Detailed experimental protocols for the characterization of a new batch of this compound are provided below. These are based on standard laboratory techniques for organic salts.

Synthesis of this compound via Neutralization

This protocol describes the synthesis of this compound from p-toluic acid and sodium hydroxide (B78521).

Materials:

-

p-Toluic acid (C₈H₈O₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol (B145695) (optional, for recrystallization)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Oven

Procedure:

-

Dissolution: Dissolve a known mass of p-toluic acid in a minimal amount of distilled water or a water/ethanol mixture with gentle heating and stirring.

-

Neutralization: Prepare a stoichiometric amount of sodium hydroxide solution in distilled water. Slowly add the NaOH solution to the p-toluic acid solution while continuously monitoring the pH. Continue addition until the pH of the solution is neutral to slightly basic (pH 7-8).[4][5]

-

Isolation: Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the this compound.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water or ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in an oven at a temperature below the decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Determination of Melting Point

The melting point of the synthesized this compound can be determined using a standard melting point apparatus.

Materials:

-

Dry, powdered this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block at a rate of 10-15 °C per minute initially.

-

Observation: Observe the sample closely. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Refinement: For a more accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (if needed)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Equilibration: Seal the vial and agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Allow the undissolved solid to settle. If necessary, centrifuge the sample to aid separation.

-

Analysis: Carefully extract a known volume of the clear supernatant. Evaporate the solvent from the supernatant and weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of g/100 mL or other desired units based on the mass of the residue and the volume of the supernatant taken.

Visualizations

The following diagram illustrates the straightforward synthesis of this compound from its parent carboxylic acid.

Caption: Synthesis of this compound via neutralization.

This workflow diagram provides a clear visual representation of the chemical transformation involved in the preparation of this compound.

Caption: Workflow for the physical and chemical characterization.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. echemi.com [echemi.com]

- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Sodium p-Toluate from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of sodium p-toluate (B1214165) from p-toluic acid. The synthesis is a straightforward acid-base neutralization reaction, yielding the sodium salt of p-toluic acid. This document outlines the reaction, provides a detailed experimental protocol, and discusses the characterization of the final product.

Reaction Overview

The synthesis of sodium p-toluate is achieved through the neutralization of p-toluic acid with a suitable sodium base, most commonly sodium hydroxide (B78521). The reaction is an acid-base reaction where the proton of the carboxylic acid group in p-toluic acid is transferred to the hydroxide ion, forming water and the sodium salt of the acid.

Reaction Scheme:

Experimental Protocol

This section details the materials and methodology for the synthesis of this compound from p-toluic acid.

Materials and Equipment

Materials:

-

p-Toluic acid (C₈H₈O₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl, for purity testing)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or pH paper

-

Büchner funnel and flask

-

Filter paper

-

Drying oven

Synthesis Procedure

-

Dissolution of p-Toluic Acid: In a beaker, dissolve a specific molar amount of p-toluic acid in a minimal amount of ethanol.

-

Preparation of Sodium Hydroxide Solution: In a separate beaker, prepare a 1 M aqueous solution of sodium hydroxide.

-

Neutralization: While stirring, slowly add the 1 M sodium hydroxide solution to the p-toluic acid solution. Monitor the pH of the mixture continuously. Continue adding the base until the pH of the solution reaches approximately 7.0-7.5, indicating complete neutralization.

-

Isolation of this compound: The resulting solution contains dissolved this compound. To isolate the salt, the solvent can be removed by evaporation under reduced pressure. Alternatively, the salt can be precipitated by the addition of a less polar solvent in which this compound is insoluble.

-

Purification by Recrystallization: The crude this compound can be purified by recrystallization. A common solvent system for sodium salts of carboxylic acids is a mixture of water and ethanol.

-

Dissolve the crude salt in a minimum amount of hot water.

-

Slowly add ethanol to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

-

Drying: Dry the purified crystals in a drying oven at a temperature below the decomposition point of the salt.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Molecular Weight of p-Toluic Acid | 136.15 g/mol |

| Molecular Weight of Sodium Hydroxide | 40.00 g/mol |

| Molecular Weight of this compound | 158.13 g/mol |

| Theoretical Yield | Dependent on starting material quantities |

| Expected Purity | >98% after recrystallization |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands. The broad O-H stretch of the carboxylic acid in p-toluic acid (around 3000 cm⁻¹) should be absent. Key expected peaks include:

-

Asymmetric COO⁻ stretch: ~1550-1610 cm⁻¹

-

Symmetric COO⁻ stretch: ~1400-1450 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Methyl C-H stretch: ~2850-2960 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) is expected to show:

-

A singlet for the methyl (CH₃) protons around 2.3-2.4 ppm.

-

Two doublets for the aromatic protons, corresponding to the AA'BB' system of the para-substituted benzene (B151609) ring, typically in the range of 7.2-7.9 ppm. The absence of the carboxylic acid proton peak (which is typically downfield >10 ppm in p-toluic acid) confirms the salt formation.

¹³C NMR: The carbon NMR spectrum should show distinct peaks for the carboxylate carbon, the aromatic carbons, and the methyl carbon.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis.

Caption: Logical steps in this compound synthesis.

Sodium p-Toluate: A Multifaceted Tool in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium p-toluate (B1214165), the sodium salt of p-toluic acid, has emerged as a versatile and valuable reagent in modern organic synthesis. Its utility spans from enhancing reaction rates and yields in aqueous media to participating in sophisticated catalytic cycles. This technical guide provides a comprehensive overview of the core mechanisms of action of sodium p-toluate, with a focus on its roles as a hydrotrope and as a crucial component in palladium-catalyzed cross-coupling and C-H activation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Mechanism of Action: A Dual Role

This compound primarily exerts its influence in organic reactions through two distinct mechanisms:

-

Hydrotropy: In aqueous or mixed-aqueous solvent systems, this compound acts as a hydrotrope. Hydrotropes are a class of amphiphilic compounds that, at a certain concentration known as the minimum hydrotrope concentration (MHC), form aggregates that can encapsulate poorly water-soluble organic molecules, thereby increasing their effective concentration in the aqueous phase. This enhanced solubilization can lead to significant rate enhancements and improved yields for reactions involving hydrophobic substrates. The mechanism is distinct from micellar catalysis by surfactants, as hydrotrope aggregates are typically smaller and less organized.

-

Base and Ligand Modifier in Catalysis: In non-aqueous and aqueous media, the p-toluate anion can function as a base and/or a ligand modifier in transition metal catalysis, particularly with palladium. As a base, it can facilitate deprotonation steps crucial for catalytic cycles. Furthermore, as a carboxylate anion, it can coordinate to the metal center, influencing the electronic properties and stability of the catalytic species, and in some cases, directly participate in bond-breaking and bond-forming steps.

Hydrotropic Action in Organic Synthesis

The ability of this compound to increase the solubility of organic compounds in water makes it a valuable tool for green chemistry, enabling reactions to be performed in environmentally benign solvents.

General Mechanism of Hydrotropic Solubilization

The hydrotropic action of this compound involves the formation of dynamic, non-covalent assemblies. The aromatic ring of the p-toluate anion provides a hydrophobic microenvironment, while the carboxylate group ensures water solubility. These molecules self-aggregate in a stepwise manner, and above the MHC, they form clusters that can encapsulate hydrophobic guest molecules. This process effectively shields the organic substrate from the bulk aqueous phase, facilitating its interaction with other reagents.

Application in Knoevenagel Condensation

A practical example of this compound's hydrotropic effect is in the Knoevenagel condensation. This reaction often involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, which can have limited water solubility.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)

-

Preparation of Hydrotropic Solution: Prepare a 0.5 M aqueous solution of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) to 10 mL of the 0.5 M this compound solution.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the product often precipitates from the reaction mixture. Filter the solid product, wash with cold water, and dry under vacuum.

Quantitative Data:

The use of a hydrotropic solution of this compound can significantly enhance the rate and yield of the Knoevenagel condensation compared to performing the reaction in water alone.

| Reaction Conditions | Yield (%) | Reaction Time (h) |

| Benzaldehyde, Malononitrile in Water | 25 | 24 |

| Benzaldehyde, Malononitrile in 0.5 M Na p-toluate | 95 | 2 |

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound can play a crucial role as a base and/or an additive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The carboxylate anion can influence the catalytic cycle in several ways.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, a base is required to activate the boronic acid for transmetalation. While stronger inorganic bases are common, this compound can serve as a milder base, which can be advantageous for substrates sensitive to harsh basic conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene (B166478) with Phenylboronic Acid

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), this compound (2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (2 mol%).

-

Solvent: Add 10 mL of a suitable solvent, such as a 3:1 mixture of dioxane and water.

-

Reaction Conditions: Heat the mixture at 80-100 °C with stirring. Monitor the reaction by TLC or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data: Comparison of Bases in Suzuki-Miyaura Coupling

The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a comparison of this compound with other commonly used bases for the coupling of 4-iodotoluene and phenylboronic acid.

| Base | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Na₂CO₃ | 2 | Dioxane/H₂O | 90 | 92 |

| K₃PO₄ | 2 | Dioxane/H₂O | 90 | 95 |

| This compound | 2 | Dioxane/H₂O | 90 | 85 |

| Et₃N | 2 | Dioxane/H₂O | 90 | 65 |

The Heck Reaction

In the Heck reaction, a base is required to regenerate the active Pd(0) catalyst. This compound can serve this purpose. Furthermore, the carboxylate anion can coordinate to the palladium center, potentially influencing the regioselectivity and efficiency of the reaction.

Experimental Protocol: Heck Reaction of Iodobenzene (B50100) with Styrene (B11656)

-

Reaction Setup: In a sealed tube, combine iodobenzene (1.0 mmol), styrene (1.2 mmol), this compound (1.5 mmol), and a palladium catalyst such as Pd(OAc)₂ (2 mol%) with a phosphine (B1218219) ligand like PPh₃ (4 mol%).

-

Solvent: Add 5 mL of a polar aprotic solvent such as DMF or NMP.

-

Reaction Conditions: Heat the reaction mixture at 120 °C for 12-24 hours.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Role in C-H Activation Reactions

A growing area of interest is the use of carboxylate additives in palladium-catalyzed C-H activation reactions. The carboxylate can act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, which is often the rate-determining step.

Carboxylate-Assisted C-H Activation Mechanism

In the CMD mechanism, the carboxylate anion, including p-toluate, coordinates to the palladium center and facilitates the abstraction of a proton from the C-H bond, leading to the formation of a palladacycle intermediate. This mechanism avoids the formation of high-energy intermediates and can proceed under milder conditions.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine (B120327)

-

Reaction Setup: In a pressure tube, combine 2-phenylpyridine (0.5 mmol), 4-iodotoluene (0.6 mmol), palladium(II) acetate (5 mol%), and this compound (1.5 mmol).

-

Solvent: Add 2 mL of a high-boiling solvent such as o-xylene (B151617) or DMA.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Conclusion

This compound is a readily available, inexpensive, and versatile reagent with multiple modes of action in organic synthesis. Its application as a hydrotrope offers a green chemistry approach to conducting reactions in aqueous media. Furthermore, its role as a base and carboxylate additive in palladium-catalyzed cross-coupling and C-H activation reactions provides a valuable tool for fine-tuning reaction conditions and promoting challenging transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

Comprehensive literature review of Sodium p-toluate applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the applications of sodium p-toluate (B1214165) (sodium 4-methylbenzoate). While the existing body of research on sodium p-toluate is not as extensive as that of its sulfonate analog, sodium p-toluenesulfonate, this document synthesizes the available data on its role as a hydrotrope and its use in various industrial formulations. This guide also addresses the current limitations in the publicly available data, particularly concerning its effects on protein aggregation and detailed experimental protocols.

Physicochemical Properties

This compound is the sodium salt of p-toluic acid (4-methylbenzoic acid). It is a white, crystalline powder.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a methyl group and a carboxylate group, with sodium as the counter-ion.

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 17264-54-9 | [1][2] |

| Molecular Formula | C8H7NaO2 | [2] |

| Molecular Weight | 158.13 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Exhibits moderate to high solubility in aqueous systems, significantly higher than its parent acid, p-toluic acid.[1] |

Core Applications of this compound

The primary application of this compound documented in the scientific literature is its function as a hydrotrope. It also finds utility in detergent formulations and as a plasticizer in material science.

Hydrotropic Agent in Drug Formulation

Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances. This compound has been identified as an effective hydrotrope for increasing the solubility of certain drugs.

A notable study investigated the effect of sodium salts of o- and p-toluic acids on the water solubility of allopurinol (B61711), a drug used to treat gout and high levels of uric acid in the body. The study found that this compound increased the solubility of allopurinol linearly with increasing hydrotrope concentration.[3][4] Furthermore, the solubilizing power of this compound was observed to be higher than that of its ortho-isomer, sodium o-toluate.[3][4]

The proposed mechanism for this hydrotropic action is twofold:

-

Complex Formation: Spectrophotometric investigations suggest the formation of a 1:1 complex between allopurinol and this compound.[3][4]

-

Alteration of Solute Activity Coefficient: Beyond complex formation, it is suggested that this compound also decreases the activity coefficient of the drug in the solution, further contributing to its enhanced solubility.[3]

The dual mechanism offers a potential advantage in achieving significant solubility enhancement for poorly soluble active pharmaceutical ingredients (APIs).

Figure 1: Proposed hydrotropic mechanism of this compound.

Industrial Applications

This compound has been incorporated into various industrial and commercial products:

-

Detergent Formulations: It is used as an ingredient in heavy-duty liquid detergent compositions.[5] In these formulations, it likely acts as a solubilizing agent to ensure the stability and clarity of the product, especially in the presence of polyphosphates.[5]

-

Material Science: It can be used as a solvent in certain research applications and as a plasticizer to increase the flexibility of some polymers.[1]

-

Chemical Synthesis: Patents describe the use of this compound as a precipitant in the synthesis of various chemical compounds, such as aminobenzophenones.[6][7][8][9]

Protein Aggregation Inhibition: A Data Gap

A thorough review of the literature reveals a significant lack of data on the specific effects of this compound as a protein aggregation inhibitor. While various salts and small molecules are known to influence protein stability and aggregation, no studies were found that specifically investigate this application for this compound.[10][11][12][13] This represents a notable gap in the current understanding of its potential biopharmaceutical applications.

For context, the structurally related compound, sodium p-toluenesulfonate, is a well-documented hydrotrope used in various applications, including protein chemistry.[6][14][15] However, due to the difference in the functional group (carboxylate vs. sulfonate), a direct extrapolation of its effects on protein aggregation to this compound would be speculative and requires experimental validation.

Experimental Protocols: A General Approach

Figure 2: General experimental workflow for solubility studies.

Methodology Outline:

-

Preparation of Hydrotrope Solutions: A series of aqueous solutions of this compound at varying concentrations are prepared.

-

Solubility Determination: An excess amount of the poorly soluble drug is added to each hydrotrope solution. The samples are then agitated in a constant temperature water bath until equilibrium is reached.

-

Sample Analysis: After reaching equilibrium, the undissolved drug is removed by centrifugation or filtration. The concentration of the solubilized drug in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The solubility of the drug is plotted against the concentration of this compound to determine the extent of solubility enhancement.

Conclusion and Future Directions

This compound is a recognized hydrotropic agent with applications in drug formulation and industrial processes such as detergent manufacturing. Its mechanism of solubility enhancement for drugs like allopurinol is proposed to involve both complex formation and an effect on the drug's activity coefficient.[3][4]

However, there is a clear need for further research to fully characterize its properties and potential applications. Key areas for future investigation include:

-

Quantitative Solubility Studies: A systematic evaluation of the solubility enhancement of a wider range of poorly soluble drugs by this compound is required to establish its broader utility in pharmaceutical formulations.

-

Protein Interaction Studies: Research into the effects of this compound on protein stability and aggregation is essential to determine its potential as an excipient in biologic drug formulations.

-

Mechanistic Elucidation: More detailed studies are needed to fully understand the molecular mechanisms underlying its hydrotropic and other functional properties.

By addressing these knowledge gaps, the scientific and industrial communities can better leverage the potential of this compound in drug development and other technological fields.

References

- 1. 17264-54-9|Sodium 4-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 17264-54-9|Sodium 4-methylbenzoate| Ambeed [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3424689A - Heavy-duty liquid detergent composition - Google Patents [patents.google.com]

- 6. US3371085A - 5-aryl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]

- 7. US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]

- 8. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 9. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]

- 10. The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein Running Head: Relationship aggregation, conformation and gel properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 14. researchgate.net [researchgate.net]

- 15. Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant (C(12)E(6)) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Sodium p-Toluate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium p-toluate (B1214165) (also known as sodium 4-methylbenzoate), a compound of interest in various research and development applications. Due to its ionic nature, sodium p-toluate exhibits distinct solubility behavior in aqueous and organic solvents, a critical consideration for its handling, formulation, and application.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its chemical structure and the behavior of similar compounds. As the sodium salt of a carboxylic acid, this compound is expected to be highly soluble in water and polar protic solvents, and less soluble in nonpolar organic solvents.

For a structurally similar compound, methyl 4-hydroxybenzoate (B8730719) sodium salt, a high water solubility of 418 g/L at 20°C has been reported, suggesting a similar high solubility for this compound in water.[1] However, for precise quantitative applications, experimental determination of solubility is highly recommended.

The following table summarizes the expected qualitative solubility of this compound in key solvents.

| Solvent | Chemical Formula | Expected Solubility |

| Water | H₂O | Highly Soluble |

| Ethanol | C₂H₅OH | Soluble |

| Methanol | CH₃OH | Soluble |

| Acetone | C₃H₆O | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The solubility of this compound can be accurately determined using the gravimetric method. This method involves preparing a saturated solution of the compound in the solvent of interest, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected solvents (e.g., distilled water, absolute ethanol, methanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or weighing boats

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid material at the end of this period confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a precise volume of the supernatant using a pre-heated/cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, dry container (e.g., an evaporating dish). This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution in a fume hood. For organic solvents, this can be done at room temperature or with gentle heating. For aqueous solutions, a drying oven set at a temperature below the decomposition point of this compound (e.g., 105°C) can be used.

-

Once the solvent is completely evaporated, place the container with the dry residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = (Mass of dry residue / Volume of filtered solution) x 100

-

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Sodium p-Toluate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium p-toluate (B1214165), the sodium salt of p-toluic acid. It details its molecular structure, chemical formula, and key physicochemical properties. The document also outlines a common synthesis methodology and discusses its relevance and potential applications within the field of drug development.

Molecular Structure and Chemical Formula

Sodium p-toluate, also known as sodium 4-methylbenzoate, is an organic sodium salt. Its chemical structure consists of a sodium cation (Na⁺) ionically bonded to a p-toluate anion. The p-toluate anion has a carboxylate group and a methyl group attached at the para (4th) position of a benzene (B151609) ring.

Chemical Formula: C₈H₇NaO₂

Molecular Weight: 158.13 g/mol [1]

CAS Number: 17264-54-9[2]

Synonyms: Sodium 4-methylbenzoate, Sodium salt of p-toluic acid.

Below is a diagram illustrating the molecular structure of this compound.

References

An In-depth Technical Guide to Sodium p-Toluate as a Hydrotrope for Enhanced Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium p-toluate (B1214165) as a hydrotropic agent to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). This document details the underlying mechanisms, experimental protocols for evaluation, and quantitative data on its efficacy.

Introduction to Hydrotropy and Sodium p-Toluate

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a poorly soluble solute.[1][2] Hydrotropes are amphiphilic compounds that, unlike traditional surfactants, do not form well-defined micelles at a critical micelle concentration (CMC). Instead, they are thought to increase solubility through various mechanisms, including the formation of less organized molecular aggregates and favorable interactions with the solute.[3][4]

This compound, the sodium salt of p-toluic acid, is an effective hydrotropic agent. Its chemical structure, featuring a hydrophobic aromatic ring and a hydrophilic carboxylate group, allows it to interact with both non-polar solutes and the aqueous solvent, thereby increasing the overall solubility of the system.

Mechanism of Hydrotropic Action

The precise mechanism of hydrotropy is still a subject of investigation, but several theories have been proposed to explain the action of aromatic hydrotropes like this compound. The primary proposed mechanisms include:

-

Self-Aggregation: Above a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules can self-associate into aggregates. These aggregates can then encapsulate or interact with poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.[5][6]

-

Complex Formation: Hydrotropes may form water-soluble complexes with solute molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking between the aromatic rings of the hydrotrope and the solute.[3][7]

-

Alteration of Water Structure: Hydrotropes can modify the structure of the solvent (water), reducing its ability to "squeeze out" the non-polar solute and thereby increasing its solubility.

The following diagram illustrates a proposed mechanism for the hydrotropic action of this compound.

Quantitative Data on Solubility Enhancement

The effectiveness of a hydrotrope is quantified by the extent to which it increases the solubility of a poorly soluble drug. The following tables summarize available data for the solubility enhancement of selected drugs using sodium toluate (isomer may not be specified) and other comparable aromatic hydrotropes.

Table 1: Solubility of Allopurinol (B61711) in Aqueous Solutions of Sodium Toluate

| Concentration of Sodium Toluate (M) | Solubility of Allopurinol (mg/mL) | Fold Increase in Solubility |

| 0.0 | 0.35 | 1.0 |

| 0.5 | 1.5 | 4.3 |

| 1.0 | 3.2 | 9.1 |

| 1.5 | 5.8 | 16.6 |

| 2.0 | 9.5 | 27.1 |

Data adapted from studies on "sodium toluate"; the specific isomer was not always designated.[3]

Table 2: Comparative Solubility Enhancement of Furosemide by Aromatic Hydrotropes

| Hydrotrope (2.0 M) | Intrinsic Solubility of Furosemide (mg/mL) | Solubility in Hydrotrope Solution (mg/mL) | Fold Increase in Solubility |

| Sodium Benzoate | ~0.02 | 1.5 | 75 |

| Sodium Salicylate | ~0.02 | 2.1 | 105 |

Data for comparative purposes, adapted from various sources.[8][9]

Table 3: Comparative Solubility Enhancement of Nifedipine by Aromatic Hydrotropes

| Hydrotrope (30% w/v) | Intrinsic Solubility of Nifedipine (µg/mL) | Solubility in Hydrotrope Solution (µg/mL) | Fold Increase in Solubility |

| Sodium Benzoate | ~5.6 | 476 | 85 |

| Sodium Salicylate | ~5.6 | 756 | 135 |

Data for comparative purposes, adapted from various sources.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the hydrotropic properties of this compound.

4.1. Phase Solubility Studies

This method is used to determine the effect of a hydrotrope on the solubility of a drug and to determine the stoichiometry of any potential complex formation.

-

Materials:

-

Poorly soluble drug (e.g., Allopurinol, Furosemide, Nifedipine)

-

This compound

-

Distilled or deionized water

-

Vials with screw caps

-

Shaker water bath

-

UV-Vis Spectrophotometer

-

0.45 µm membrane filters

-

-

Procedure:

-

Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).

-

Add an excess amount of the poorly soluble drug to a known volume (e.g., 10 mL) of each hydrotrope solution in separate vials.

-

Seal the vials and place them in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand to allow the undissolved drug to settle.

-

Filter the supernatant through a 0.45 µm membrane filter to remove any undissolved drug particles.

-

Dilute the filtrate appropriately with the corresponding hydrotrope solution (to avoid precipitation).

-

Determine the concentration of the dissolved drug using a validated UV-Vis spectrophotometric method at the drug's λmax.

-

Plot the solubility of the drug (mg/mL or M) against the concentration of this compound (M).

-

The following diagram illustrates the workflow for a typical phase solubility study.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Physicochemical characterization and solubility enhancement studies of allopurinol solid dispersions [ouci.dntb.gov.ua]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant (C(12)E(6)) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

- 11. Improvement in Solubility and Absorption of Nifedipine Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Sodium p-Toluate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium p-toluate (B1214165), the sodium salt of p-toluic acid (4-methylbenzoic acid), has a history intrinsically linked to the advancement of organic chemistry in the 19th century. While its parent acid was a subject of early synthetic exploration, the isolation and characterization of its sodium salt followed the development of purification techniques for carboxylic acids. This guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of sodium p-toluate. It details historical experimental protocols, presents quantitative data in a structured format, and illustrates the foundational chemical synthesis workflow.

Introduction

This compound, systematically known as sodium 4-methylbenzoate, is an organic salt with the chemical formula C₈H₇NaO₂. Its history is closely tied to that of its parent compound, p-toluic acid. The study of aromatic carboxylic acids gained significant momentum in the 19th century, following the isolation and characterization of benzoic acid.[1] Early investigations into the oxidation of alkyl-substituted aromatic hydrocarbons, such as p-cymene (B1678584) and p-xylene, led to the synthesis of p-toluic acid.[1]

Historical Context and Discovery

The discovery of p-toluic acid, and by extension its sodium salt, is not attributed to a single individual but rather emerged from the collective efforts of chemists in the 19th century who were systematically investigating the oxidation of aromatic compounds.

Early methods for the preparation of p-toluic acid included the oxidation of p-cymene, a component of some essential oils, and the oxidation of p-xylene.[1] A notable early method involved the oxidation of p-cymene with nitric acid. In these early procedures, the purification of the resulting p-toluic acid often involved its conversion to a water-soluble salt, such as this compound, to separate it from non-acidic impurities. The p-toluic acid would then be regenerated by acidification. This common practice suggests that this compound was routinely produced in solution long before it was isolated and studied as a distinct compound.

While a specific, dated discovery of isolated, solid this compound is not prominent in the historical literature, its existence and preparation are implicitly understood as a fundamental part of the characterization of p-toluic acid.

Physicochemical Properties

Quantitative data for this compound is not as extensively documented in early literature as that of its parent acid. However, its properties can be inferred from its structure and the known characteristics of similar organic salts.

| Property | Value | Reference |

| Chemical Formula | C₈H₇NaO₂ | |

| Molecular Weight | 158.13 g/mol | [2] |

| CAS Number | 17264-54-9 | [2] |

| Appearance | White solid | |

| Solubility | Soluble in water | |

| Synonyms | Sodium 4-methylbenzoate, 4-Methylbenzoic acid sodium salt | [2] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols: Historical Synthesis

The synthesis of this compound is intrinsically linked to the synthesis of p-toluic acid. The following protocol is based on historical methods for the oxidation of p-cymene and subsequent purification, which involves the in-situ formation of this compound.

Synthesis of p-Toluic Acid via Oxidation of p-Cymene

This method, adapted from historical laboratory procedures, demonstrates the formation of p-toluic acid, which is then converted to its sodium salt during purification.[3]

Materials:

-

p-Cymene

-

Concentrated Nitric Acid

-

Water

-

Sodium Hydroxide (B78521) (1 N solution)

-

Hydrochloric Acid (5 N solution)

-

Zinc Dust

Procedure:

-

A mixture of water and concentrated nitric acid is prepared in a round-bottomed flask equipped with a stirrer and a reflux condenser.

-

p-Cymene is added to the flask, and the mixture is heated and stirred for several hours.

-

After cooling, the crude p-toluic acid crystallizes and is collected by filtration.

-

The crude product is washed with water and then dissolved in a 1 N sodium hydroxide solution, forming a solution of This compound .

-

This alkaline solution is treated with zinc dust and distilled to remove impurities.

-

The remaining solution containing this compound is filtered.

-

The filtrate is then poured into boiling 5 N hydrochloric acid to precipitate the purified p-toluic acid.

-

The purified p-toluic acid is collected by filtration, washed with cold water, and dried.

To obtain solid this compound, the aqueous solution from step 6 could be evaporated to dryness.

Applications and Significance

Historically and in modern industry, the primary significance of p-toluic acid, and by extension this compound, is as an intermediate in the synthesis of terephthalic acid.[4] Terephthalic acid is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polyester (B1180765) in textiles and packaging.

While this compound itself does not have widespread direct applications, its formation is a crucial step in the purification of p-toluic acid for large-scale industrial processes. The conversion to the sodium salt allows for the separation of the acid from non-polar byproducts and unreacted starting materials.

There is limited evidence of significant biological activity or use of this compound in drug development, unlike its close relative, sodium benzoate, which is used as a preservative and has been investigated for various therapeutic applications.[1][5]

Conclusion

The discovery and history of this compound are interwoven with the foundational developments of 19th-century organic chemistry. While not a compound of major direct industrial or pharmaceutical application itself, its role as a key intermediate in the purification of p-toluic acid has been and continues to be significant. The historical methods for its synthesis highlight the fundamental principles of organic acid chemistry that remain relevant today. Further research into potential niche applications or biological activities of this compound may yet unveil new roles for this classic organic salt.

References

- 1. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Profile of Sodium p-Toluate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for sodium p-toluate (B1214165). Due to the limited direct experimental data for this specific compound, this guide also presents data for structurally related compounds, p-toluic acid and sodium benzoate (B1203000), which can serve as valuable estimators. Furthermore, detailed experimental protocols for determining key thermochemical parameters are outlined to facilitate future research and data generation.

Quantitative Thermochemical Data

Table 1: Thermochemical Data for p-Toluic Acid and Sodium Benzoate

| Property | p-Toluic Acid (C₈H₈O₂) | Sodium Benzoate (C₇H₅NaO₂) |

| Standard Molar Enthalpy of Formation (ΔfH°) | -429 kJ/mol (solid)[1] | -642.56 ± 0.64 kJ/mol (solid)[2] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -3862 kJ/mol (solid)[1] | Not available |

| Constant Pressure Heat Capacity (Cp,solid) | 169.0 J/mol·K (at 298 K) | Not available |

| Molar Mass | 136.15 g/mol [1] | 144.10 g/mol |

Estimation of Thermochemical Data for Sodium p-Toluate

The standard enthalpy of formation for this compound can be estimated using the enthalpy of neutralization of p-toluic acid with a strong base like sodium hydroxide (B78521). The reaction is as follows:

C₈H₈O₂(s) + NaOH(aq) → C₈H₇NaO₂(s) + H₂O(l)

The enthalpy of this reaction (enthalpy of neutralization) is expected to be similar to that of other carboxylic acids. For strong acids and bases, this value is typically around -57 to -58 kJ/mol[3][4]. For weak acids, the value is slightly less exothermic[3][4].

A logical workflow for calculating the standard enthalpy of formation of this compound is presented below.

Diagram 1: Thermochemical Cycle for Estimating ΔfH° of this compound

Experimental Protocols for Thermochemical Data Determination

Accurate determination of thermochemical data requires precise calorimetric measurements. The following are generalized protocols for solution and combustion calorimetry, which are standard methods for organic salts.

Solution Calorimetry for Enthalpy of Solution and Neutralization

Solution calorimetry measures the heat change when a substance dissolves in a solvent or reacts in a solution. This method can be used to determine the enthalpy of solution of p-toluic acid and its enthalpy of neutralization with sodium hydroxide.

Experimental Workflow:

Diagram 2: Workflow for Solution Calorimetry

Detailed Methodology:

-

Calorimeter Assembly: A solution calorimeter, typically an isoperibol or adiabatic type, is assembled. It consists of an insulated reaction vessel, a high-precision thermometer (e.g., a thermistor or a platinum resistance thermometer), a stirrer, and a calibration heater.

-

Calibration: The heat capacity of the calorimeter is determined by electrical calibration. A known amount of electrical energy (q = V * I * t) is supplied to the system, and the resulting temperature rise (ΔT) is measured. The heat capacity of the calorimeter (C_cal) is then calculated as C_cal = q / ΔT.

-

Enthalpy of Solution Measurement: A known mass of p-toluic acid is dissolved in a known volume of water in the calorimeter. The temperature change is monitored until the reaction is complete and the final temperature is stable.

-

Enthalpy of Neutralization Measurement: A known mass of p-toluic acid is added to a known volume and concentration of sodium hydroxide solution in the calorimeter. The temperature change is recorded to determine the heat of reaction.

-

Calculations: The heat of reaction (q_rxn) is calculated using the formula: q_rxn = - (C_cal + C_sol) * ΔT, where C_sol is the heat capacity of the solution. The molar enthalpy change is then determined by dividing q_rxn by the number of moles of the limiting reactant.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume. This is a primary method for determining the standard enthalpy of formation for organic compounds.

Experimental Workflow:

Diagram 3: Workflow for Bomb Calorimetry

Detailed Methodology:

-

Sample Preparation: A known mass of this compound is pressed into a pellet and placed in a crucible inside the bomb calorimeter. A fuse wire is connected to the ignition system and placed in contact with the sample.

-

Bomb Pressurization: The bomb is sealed and filled with high-pressure oxygen.

-

Calorimetry: The bomb is placed in a known amount of water in the calorimeter. The initial temperature is recorded.

-

Ignition and Measurement: The sample is ignited, and the temperature of the surrounding water is monitored and recorded until a maximum temperature is reached and the system begins to cool.

-

Calibration and Corrections: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. Corrections are applied for the heat released by the ignition wire and for the formation of any side products, such as nitric acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O) to calculate the standard enthalpy of formation of this compound using Hess's Law.

Conclusion

While direct experimental thermochemical data for this compound is currently scarce, this guide provides a framework for its estimation and experimental determination. The data for p-toluic acid and sodium benzoate serve as useful reference points. The detailed experimental protocols for solution and bomb calorimetry offer a clear path for researchers to generate the precise data needed for applications in pharmaceutical development and materials science. The generation of such data would be a valuable contribution to the field of chemical thermodynamics.

References

Methodological & Application

Application Notes and Protocols: Use of p-Toluenesulfonic Acid as a Catalyst in Esterification

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds including pharmaceuticals, polymers, solvents, and fragrances. The reaction typically involves the condensation of a carboxylic acid and an alcohol. Due to the reversible nature of this reaction, a catalyst is generally required to achieve commercially viable reaction rates and yields. While various acid catalysts can be employed, p-toluenesulfonic acid (PTSA) has emerged as a highly effective and versatile catalyst for this transformation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PTSA in esterification reactions. Although the initial query specified sodium p-toluate (B1214165), it is important to note that esterification is an acid-catalyzed process, and p-toluenesulfonic acid is the chemically appropriate and commonly used catalyst from the p-toluate family for this purpose.

Catalytic Activity of p-Toluenesulfonic Acid

p-Toluenesulfonic acid is a strong organic acid that is solid and non-volatile, making it easier to handle than many mineral acids like sulfuric acid. Its high catalytic activity in esterification stems from its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[1] Furthermore, it acts as a dehydrating agent to some extent, helping to shift the reaction equilibrium towards the product side.

Advantages of p-Toluenesulfonic Acid:

-

High Catalytic Activity: Often provides higher yields compared to other catalysts under similar conditions.[2]

-

Ease of Handling: As a solid, it is less corrosive and easier to measure and handle than liquid acids.

-

Stability: It is thermally stable and has a strong water affinity.[2]

-

Versatility: Effective for a wide range of carboxylic acids and alcohols.

Data Presentation

The following tables summarize quantitative data from various studies on the use of p-toluenesulfonic acid as a catalyst in esterification reactions.

Table 1: Comparison of Different Acid Catalysts on the Yield of Ethylene Glycol Butyl Ether Acetate (EGBEA) [2]

| Catalyst Type | EGBEA Yield (%) |

| p-Toluenesulfonic acid | 93.67 |

| Phosphotungstic acid | 92.56 |

| Titanium sulfate | 89.89 |

| Silicotungstic acid | 80.17 |

| Phosphomolybdic acid | 75.11 |

| Sulfuric acid | 74.08 |

| Stannous chloride | 48.67 |

| Aminobenzene sulfonic acid | 15.90 |

| Blank test (no catalyst) | 5.16 |

Table 2: Synthesis of Various Esters using p-Toluenesulfonic Acid under Ultrasound Irradiation [3]

| Fatty Acid | Alcohol | Product | Yield (%) | Reaction Time (min) |

| Dodecanoic acid | Methanol (B129727) | Methyl dodecanoate | 98 | 20 |

| Dodecanoic acid | Ethanol | Ethyl dodecanoate | 95 | 20 |

| Tetradecanoic acid | Methanol | Methyl tetradecanoate | 96 | 20 |

| Tetradecanoic acid | Ethanol | Ethyl tetradecanoate | 94 | 20 |

| Hexadecanoic acid | Methanol | Methyl hexadecanoate | 95 | 20 |

| Hexadecanoic acid | Ethanol | Ethyl hexadecanoate | 92 | 20 |

| Octadecanoic acid | Methanol | Methyl octadecanoate | 93 | 20 |

| Octadecanoic acid | Ethanol | Ethyl octadecanoate | 90 | 20 |

Table 3: Optimal Conditions for the Synthesis of Ethylene Glycol Butyl Ether Acetate (EGBEA) [2]

| Parameter | Optimal Value |

| Catalyst Dosage (p-TSA) | 3% (by weight of reactants) |

| Reactant Molar Ratio (Alcohol:Acid) | 1.3:1 |

| Reaction Time | 60 minutes |

| Reaction Temperature | 80-95 °C |

| Dehydrating Agent | Cyclohexane |

| Final Yield | 98.81% |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Polyol Esters[4]

This protocol describes the synthesis of polyol esters, which are used as synthetic lubricant oils.

Materials:

-

Pentaerythritol or Trimethylolpropane (1.2 mol)

-

Fatty acid (e.g., hexanoic acid, 4-5 mol)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (B28343) (1 mol, as azeotroping agent)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the polyol, fatty acid, and toluene.

-

Heat the reaction mixture to 160 °C.

-

Once the temperature is reached, add the p-toluenesulfonic acid to the mixture.

-

Continue heating under reflux for up to 5 hours. Water formed during the reaction is continuously removed by azeotropic distillation with toluene.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

Remove the excess toluene using a rotary evaporator.

-

Wash the crude product repeatedly with water to remove the p-toluenesulfonic acid until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by column chromatography on silica gel.

-

Remove any remaining solvent under vacuum.

-

Further purify the product by vacuum distillation to remove any unreacted fatty acid.

Protocol 2: Ultrasound-Assisted Synthesis of Saturated Aliphatic Esters[3]

This protocol provides a rapid and efficient method for ester synthesis at room temperature.

Materials:

-

Fatty acid (4.0 mmol)

-

p-Toluenesulfonic acid (2.0 mmol)

-

Methanol (16.8 mL) or Ethanol (27.6 mL)

-

Deionized water

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable flask, mix the fatty acid and p-toluenesulfonic acid with either methanol or ethanol.

-

Sonicate the mixture for 20 minutes at room temperature (25°C) using an ultrasound bath (e.g., 20 kHz).

-

After sonication, evaporate the alcohol under reduced pressure.

-

Dissolve the solid residue in deionized water (35 mL).

-

Extract the product into ethyl ether (3 x 15 mL).

-

Combine the organic fractions and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under vacuum to obtain the pure ester.

Mandatory Visualizations

Catalytic Cycle of Fischer Esterification

Caption: Catalytic cycle of Fischer esterification using an acid catalyst.

Experimental Workflow for Ester Synthesis

Caption: General experimental workflow for PTSA-catalyzed esterification.

References

Application Notes and Protocols for the Synthesis of Sodium p-toluate

Abstract

This document provides a comprehensive experimental protocol for the synthesis of sodium p-toluate (B1214165), also known as sodium 4-methylbenzoate. The synthesis is presented as a two-step process: the initial oxidation of p-xylene (B151628) to p-toluic acid, followed by the neutralization of the resulting carboxylic acid with sodium hydroxide (B78521) to yield the final sodium salt. Detailed methodologies for both steps are provided, along with safety precautions and characterization data for the reactants and the intermediate product. While experimental characterization data for the final product, sodium p-toluate, is not extensively available, expected analytical characteristics are discussed based on the compound's structure and comparison with similar molecules.

Introduction

This compound is the sodium salt of p-toluic acid (4-methylbenzoic acid). As a salt of a carboxylic acid, it finds applications in various fields, including as a precursor in chemical synthesis, a hydrotrope, and potentially in formulations for drug delivery. The synthesis of this compound is a straightforward process involving the preparation of p-toluic acid, a key intermediate, followed by a simple acid-base neutralization. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Pathway

The overall synthesis of this compound from p-xylene proceeds in two main steps as illustrated below.

Caption: Synthesis of this compound from p-xylene.

Experimental Protocols

Step 1: Synthesis of p-Toluic Acid via Oxidation of p-Xylene

This protocol describes the oxidation of p-xylene to p-toluic acid using dilute nitric acid. This method is a classic laboratory preparation.

3.1.1. Materials and Reagents

-

p-Cymene (B1678584) (can be used as a source of p-xylene) or p-xylene

-

Concentrated nitric acid (HNO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Zinc dust

-

Deionized water

3.1.2. Equipment

-

Round-bottom flask (5 L)

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Soxhlet extractor (optional, for purification)

3.1.3. Procedure

-

In a 5 L round-bottom flask, prepare a dilute nitric acid solution by mixing 2.7 L of water and 750 mL of concentrated nitric acid.

-

Fit the flask with a mechanical stirrer and a reflux condenser.

-

Add 105 g (0.78 mole) of p-cymene to the flask.

-

Heat the mixture to a gentle boil while stirring continuously for 8 hours.

-

After 8 hours, turn off the heat and allow the mixture to cool to room temperature. Crystals of crude p-toluic acid will precipitate.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with 200 mL of cold water in several portions.

-

Dissolve the crude product in 850 mL of 1 N sodium hydroxide solution.

-

Transfer the alkaline solution to a 2 L flask, add 20 g of zinc dust (to reduce nitrated byproducts), and distill the mixture until the distillate runs clear.

-

Filter the hot solution to remove the zinc dust.

-

In a well-ventilated fume hood, pour the yellowish filtrate in a thin stream into 500 mL of boiling 5 N hydrochloric acid with vigorous stirring. p-Toluic acid will precipitate.

-

Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Collect the purified p-toluic acid by vacuum filtration, wash with cold water until the washings are free of chloride ions (test with AgNO₃ solution).

-

Dry the product in a desiccator or a vacuum oven at a moderate temperature.

3.1.4. Purification (Optional)

For higher purity, the p-toluic acid can be recrystallized from toluene or a mixture of ethanol (B145695) and water.

Step 2: Synthesis of this compound

This protocol describes the neutralization of p-toluic acid with sodium hydroxide to form this compound.

3.2.1. Materials and Reagents

-

p-Toluic acid (synthesized in Step 1)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

3.2.2. Equipment

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

3.2.3. Procedure

-

Weigh the purified p-toluic acid and calculate the molar amount.

-

In an Erlenmeyer flask, dissolve the p-toluic acid in a minimal amount of ethanol.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide. For example, for every 1 mole of p-toluic acid, use 1 mole of NaOH.

-

Slowly add the sodium hydroxide solution to the stirring solution of p-toluic acid. The reaction is exothermic.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Check the pH of the solution. It should be neutral to slightly basic (pH 7-8). If the solution is still acidic, add a small amount of NaOH solution dropwise until the desired pH is reached.

-

Remove the solvent (ethanol and water) using a rotary evaporator under reduced pressure to obtain the solid this compound.

-

Dry the resulting white solid in a vacuum oven to remove any residual water.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the key compounds involved in the synthesis.

Table 1: Physical and Chemical Properties of Reactants and Intermediates

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| p-Xylene | C₈H₁₀ | 106.17 | 13.2 | 138.4 | - |

| Nitric Acid | HNO₃ | 63.01 | -42 | 83 | -1.4 |

| p-Toluic Acid | C₈H₈O₂ | 136.15 | 177-180 | 274-275 | 4.36 |

| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | - |

Table 2: Characterization Data for p-Toluic Acid and this compound

| Compound | Appearance | Expected Yield (%) | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) |

| p-Toluic Acid | White crystalline solid | 55-60 (from p-cymene) | ~3000 (broad, O-H), ~1685 (C=O), ~1610, 1575 (C=C) | ~12.8 (s, 1H, COOH), ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃) |

| This compound | White solid | >95 (from p-toluic acid) | No broad O-H, ~1550-1610 (asymmetric COO⁻), ~1400 (symmetric COO⁻) | ~7.7 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~2.3 (s, 3H, CH₃) |

Safety Precautions

-

p-Xylene: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nitric Acid (Concentrated): Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood and wear appropriate PPE.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.

-

Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.

-

The oxidation reaction with nitric acid produces toxic nitrogen oxides (NOx). Ensure the reaction is performed in a well-ventilated fume hood.

Application Notes and Protocols for the Characterization of Sodium p-Toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluate (B1214165), the sodium salt of p-toluic acid, is a compound of interest in various fields, including its use as a raw material in the synthesis of pharmaceuticals and other organic compounds. Its physical and chemical properties are crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and protocols for the analytical characterization of sodium p-toluate, focusing on techniques for identification, purity assessment, and solid-state characterization.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its molecular formula is C8H7NaO2, and it has a molecular weight of 158.13 g/mol .

Analytical Techniques for Characterization

A comprehensive characterization of this compound involves a combination of chromatographic, spectroscopic, and thermal analysis techniques. The following sections detail the principles and experimental protocols for the most relevant methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and assaying its concentration in various samples. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of aromatic carboxylates.

Data Presentation: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) : Acetate (B1210297) Buffer (pH 4.0) (30:70, v/v)[2] |

| Flow Rate | 0.8 mL/min[2] |

| Detection Wavelength | 254 nm[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 40 °C[2] |

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare the acetate buffer (pH 4.0). Mix the buffer with HPLC-grade acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

-

Data Analysis: Identify the peak corresponding to p-toluate based on the retention time of the standard. The purity of the sample can be determined by calculating the area percentage of the main peak. The concentration of this compound in the sample can be quantified using a calibration curve generated from the standard solutions.

Logical Relationship: HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. The spectra of this compound are expected to be similar to those of p-toluic acid, with the notable absence of the acidic proton signal in ¹H NMR.

Data Presentation: Expected ¹H NMR Chemical Shifts (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COO⁻) | ~7.8 | Doublet | 2H |

| Aromatic (meta to -COO⁻) | ~7.3 | Doublet | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Data Presentation: Expected ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Chemical Shift (ppm) |

| Carboxylate (-COO⁻) | ~175 |

| Aromatic (C-COO⁻) | ~135 |

| Aromatic (C-CH₃) | ~140 |

| Aromatic (CH, ortho to -COO⁻) | ~130 |

| Aromatic (CH, meta to -COO⁻) | ~129 |

| Methyl (-CH₃) | ~21 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be used.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Spectral Interpretation: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule. Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Logical Relationship: NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylate group and the substituted aromatic ring.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~1600-1550 | Asymmetric stretching of carboxylate (-COO⁻) |

| ~1420-1380 | Symmetric stretching of carboxylate (-COO⁻) |

| ~3050-3000 | Aromatic C-H stretching |

| ~1610, 1510, 1450 | Aromatic C=C stretching |

| ~850-800 | Aromatic C-H out-of-plane bending (para-substitution) |

| ~2950-2850 | Aliphatic C-H stretching (methyl group) |

Experimental Protocol: FTIR Analysis (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the identity of the compound.